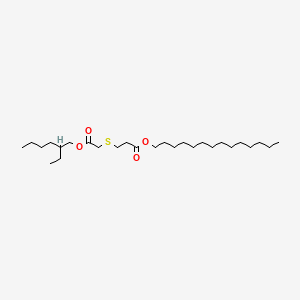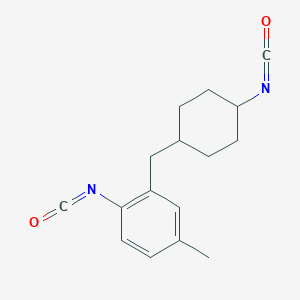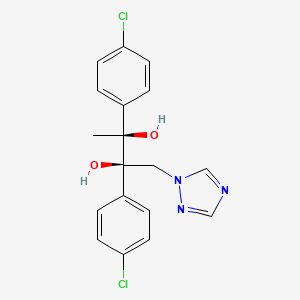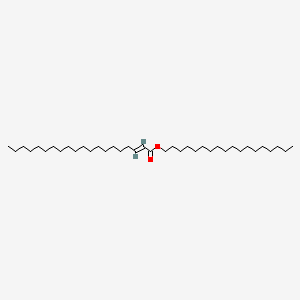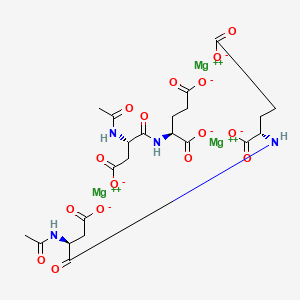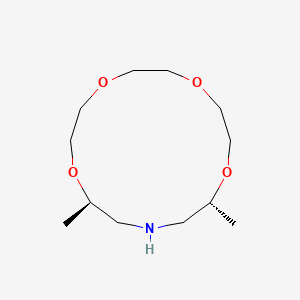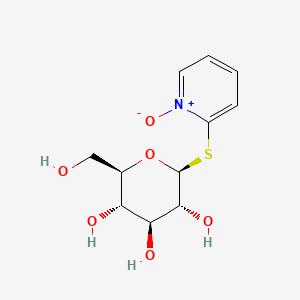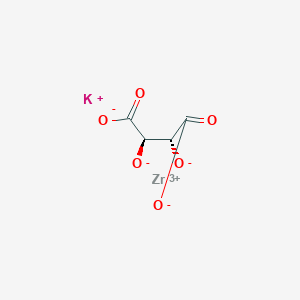
(R-(R*,R*))-Tartaric acid, potassium zirconium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-(R*,R*))-Tartaric acid, potassium zirconium salt is a complex compound that combines tartaric acid, potassium, and zirconium Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes Potassium is an essential mineral for various biological functions, and zirconium is a transition metal known for its corrosion resistance and strength
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, potassium zirconium salt typically involves the reaction of tartaric acid with potassium hydroxide to form potassium tartrate. This intermediate is then reacted with a zirconium salt, such as zirconium oxychloride, under controlled conditions to form the final compound. The reaction conditions, including temperature, pH, and concentration, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and consistency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,R*))-Tartaric acid, potassium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zirconium.
Reduction: Reduction reactions can alter the oxidation state of zirconium, affecting the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce zirconium dioxide, while reduction could yield lower oxidation states of zirconium. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(R-(R*,R*))-Tartaric acid, potassium zirconium salt has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: It is studied for its potential biological activities, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an anticancer agent.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as corrosion resistance and mechanical strength.
Mechanism of Action
The mechanism of action of (R-(R*,R*))-Tartaric acid, potassium zirconium salt involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (R-(R*,R*))-Tartaric acid, potassium zirconium salt include other metal-organic frameworks and coordination compounds that combine organic acids with metal ions. Examples include:
- Tartaric acid, potassium titanium salt
- Tartaric acid, potassium hafnium salt
- Citric acid, potassium zirconium salt
Uniqueness
What sets this compound apart is its unique combination of tartaric acid, potassium, and zirconium, which imparts specific properties such as enhanced stability, reactivity, and potential biological activities. The presence of zirconium, in particular, provides unique advantages in terms of corrosion resistance and mechanical strength, making it suitable for various advanced applications.
Properties
CAS No. |
94386-15-9 |
|---|---|
Molecular Formula |
C4H2KO6Zr |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
potassium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.K.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
InChI Key |
GNEPSOCJPQVBMB-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Zr+3] |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Zr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
